molecular formula C15H13Cl2NO4 B1455985 Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-65-4

Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No.: B1455985
CAS No.: 477858-65-4
M. Wt: 342.2 g/mol
InChI Key: MREAIJHEEHQCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a useful research compound. Its molecular formula is C15H13Cl2NO4 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >51.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interactions between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized through oxidation and conjugation reactions, mediated by cytochrome P450 enzymes . The metabolic pathways of this compound can lead to the formation of metabolites that may have distinct biological activities . Additionally, the interactions with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, this compound may also be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .

Properties

IUPAC Name

methyl 2-[1-[(3,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-22-14(20)7-10-13(19)4-5-18(15(10)21)8-9-2-3-11(16)12(17)6-9/h2-6,19H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREAIJHEEHQCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 2
Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 3
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Reactant of Route 3
Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 4
Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.